molecular formula C15H20N2 B13883761 1-(2-Piperidin-1-yl-ethyl)-1H-indole

1-(2-Piperidin-1-yl-ethyl)-1H-indole

Cat. No.: B13883761
M. Wt: 228.33 g/mol
InChI Key: MTPXLCUPBLSHQZ-UHFFFAOYSA-N
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Description

1-(2-Piperidin-1-ylethyl)indole is a compound that belongs to the indole family, which is known for its wide range of biological activities. Indoles are significant heterocyclic compounds found in many natural products and synthetic drugs. The structure of 1-(2-piperidin-1-ylethyl)indole consists of an indole ring system attached to a piperidine moiety via an ethyl linker. This unique structure imparts various chemical and biological properties to the compound.

Preparation Methods

The synthesis of 1-(2-piperidin-1-ylethyl)indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a classical approach for constructing indole derivatives. This method typically involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring .

Another approach is the Leimgruber-Batcho synthesis, which involves the cyclization of an o-nitrotoluene derivative followed by reduction and cyclization to form the indole ring . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1-(2-Piperidin-1-ylethyl)indole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(2-piperidin-1-ylethyl)indole involves its interaction with specific molecular targets in the body. The indole ring system can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to interact with serotonin receptors, influencing neurotransmitter levels and potentially affecting mood and behavior . The piperidine moiety may also contribute to the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

1-(2-Piperidin-1-ylethyl)indole can be compared with other indole derivatives, such as tryptophan, indole-3-acetic acid, and serotonin . These compounds share the indole ring system but differ in their substituents and biological activities. For instance:

    Tryptophan: An essential amino acid involved in protein synthesis and precursor to serotonin.

    Indole-3-acetic acid: A plant hormone that regulates growth and development.

    Serotonin: A neurotransmitter that plays a role in mood regulation.

The uniqueness of 1-(2-piperidin-1-ylethyl)indole lies in its combination of the indole ring with a piperidine moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H20N2

Molecular Weight

228.33 g/mol

IUPAC Name

1-(2-piperidin-1-ylethyl)indole

InChI

InChI=1S/C15H20N2/c1-4-9-16(10-5-1)12-13-17-11-8-14-6-2-3-7-15(14)17/h2-3,6-8,11H,1,4-5,9-10,12-13H2

InChI Key

MTPXLCUPBLSHQZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCN2C=CC3=CC=CC=C32

Origin of Product

United States

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